N,N-Dibutyl-1-methylpentylamine CAS 41781-55-9 properties
N,N-Dibutyl-1-methylpentylamine CAS 41781-55-9 properties
An In-Depth Technical Guide to N,N-Dibutyl-1-methylpentylamine (CAS 41781-55-9)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N,N-Dibutyl-1-methylpentylamine, a tertiary amine with the CAS number 41781-55-9. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes known information with expert analysis based on structurally analogous compounds. This approach provides a robust, predictive framework for researchers, scientists, and drug development professionals to understand its properties, potential synthesis, and handling requirements.
Molecular Identity and Physicochemical Properties
N,N-Dibutyl-1-methylpentylamine is a saturated aliphatic tertiary amine. Its structure consists of a nitrogen atom bonded to two n-butyl groups and one 1-methylpentyl (or hexan-2-yl) group. This asymmetric structure influences its physical properties, such as chirality and solvent interactions.
Core Identifiers
| Identifier | Value | Source |
| CAS Number | 41781-55-9 | [1][2] |
| Molecular Formula | C₁₃H₂₉N | [3] |
| Molecular Weight | 199.38 g/mol | [3] |
| IUPAC Name | N,N-dibutyl-1-methylpentylamine | N/A |
| Alternate Name | N,N-Dibutylhexan-2-amine | N/A |
Predicted Physicochemical Data
| Property | Predicted Value / Characteristic | Rationale / Analogous Compound Data |
| Appearance | Colorless to pale yellow liquid | Typical for aliphatic amines like Dipentylamine.[4][5] |
| Odor | Ammonia-like, fishy | Characteristic of volatile amines.[4][6] |
| Boiling Point | ~200-220 °C | Interpolated from similar molecular weight amines. N-Methylpentylamine: 116-118 °C; Dipentylamine: 202-204 °C.[4] |
| Density | ~0.76 - 0.78 g/mL | N-Methylpentylamine has a density of 0.738 g/mL; increased alkyl chain length will slightly increase density. |
| Water Solubility | Very slightly soluble | Long alkyl chains impart hydrophobic character.[4] |
| Vapor Pressure | Low to moderate | Expected to be lower than smaller amines due to higher molecular weight. |
Synthesis and Manufacturing Pathways
While a specific, documented industrial synthesis for N,N-Dibutyl-1-methylpentylamine is not published, its structure strongly suggests two primary, high-efficacy synthetic routes common in organic chemistry: reductive amination and direct alkylation.
Pathway 1: Reductive Amination (Preferred Route)
Reductive amination is the most likely and efficient method for synthesizing this tertiary amine. This pathway involves the reaction of a ketone (2-hexanone) with a secondary amine (dibutylamine) in the presence of a reducing agent. The causality behind this choice is its high selectivity and yield, typically forming an iminium ion intermediate which is then reduced in situ.
Caption: Workflow for Reductive Amination Synthesis.
Experimental Protocol (Conceptual):
-
Reaction Setup: To a solution of 2-hexanone (1.0 eq) and dibutylamine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the mixture for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final tertiary amine.
Pathway 2: N-Alkylation
A second viable pathway is the direct alkylation of dibutylamine with a suitable 2-hexyl halide, such as 2-bromohexane. This reaction proceeds via an Sₙ2 mechanism. The primary challenge with this method is the potential for over-alkylation to form a quaternary ammonium salt, though using the secondary amine as the nucleophile minimizes this risk compared to starting with a primary amine.
Caption: Logical flow of N-Alkylation Synthesis.
Predicted Spectroscopic Profile
No public spectral data is available for N,N-Dibutyl-1-methylpentylamine. However, its structure allows for a confident prediction of its key spectroscopic features, which is crucial for characterization if synthesized.
¹H NMR Spectroscopy (Predicted)
-
~0.9 ppm (triplets, 9H): Three methyl groups (two from the n-butyl chains and one from the 1-methylpentyl chain's terminus).
-
~1.0-1.6 ppm (multiplets, 16H): A complex region containing the CH₂ groups of all three alkyl chains.
-
~2.2-2.5 ppm (multiplet, 4H): The two CH₂ groups on the n-butyl chains directly attached to the nitrogen atom (α-protons).
-
~2.5-2.8 ppm (multiplet, 1H): The single CH proton on the 1-methylpentyl chain directly attached to the nitrogen (α-proton).
¹³C NMR Spectroscopy (Predicted)
The molecule is asymmetric, so 13 distinct carbon signals are expected.
-
~14 ppm: Terminal methyl carbons.
-
~20-35 ppm: Methylene carbons of the alkyl chains.
-
~50-60 ppm: Carbons alpha to the nitrogen atom (C-N).
Infrared (IR) Spectroscopy (Predicted)
-
2960-2850 cm⁻¹: Strong C-H stretching vibrations from the alkyl groups.
-
1465 cm⁻¹ and 1375 cm⁻¹: C-H bending vibrations.
-
1250-1020 cm⁻¹: C-N stretching vibration, characteristic of aliphatic amines.
Mass Spectrometry (Predicted)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 199. The most significant fragmentation pathway would be alpha-cleavage, where the C-C bond adjacent to the nitrogen atom breaks. This would lead to characteristic fragments. For comparison, the closely related compound Dibutylpentylamine also has a molecular weight of 199.38 and its mass spectrum shows significant fragmentation via loss of alkyl radicals.[3][7]
Safety, Handling, and Toxicity (Inferred)
A specific Safety Data Sheet (SDS) for N,N-Dibutyl-1-methylpentylamine is not available. However, the hazards can be reliably inferred from the SDS of structurally similar aliphatic amines such as dibutylamine, N-methylpentylamine, and dipentylamine.[8][9][10][11] These compounds are consistently classified as hazardous.
This substance should be handled with extreme caution, assuming it possesses the following hazards until proven otherwise.
Inferred GHS Hazard Classification
| Hazard Class | GHS Code | Description | Source (Analogous Compounds) |
| Flammable Liquid | H225 / H226 | Highly flammable or flammable liquid and vapor | [8][12] |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed | [8][12] |
| Acute Toxicity (Dermal) | H311 | Toxic in contact with skin | [8] |
| Acute Toxicity (Inhalation) | H330 | Fatal if inhaled | [8] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [8][9][12] |
| Eye Damage | H318 | Causes serious eye damage | [11] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.[10][12] Vapors are likely heavier than air and can accumulate.[4][6]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and other protective clothing.[10]
-
Respiratory Protection: If ventilation is inadequate, use a full-face respirator with an appropriate organic vapor cartridge (e.g., ABEK type).
-
-
Fire Safety: Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing fires.[9][10]
Potential Applications and Research Directions
The applications for this specific molecule are not documented, but its structure as a bulky tertiary amine suggests several potential uses in research and industry, drawing parallels from similar compounds.
-
Catalysis: Tertiary amines are widely used as basic catalysts in organic synthesis, particularly in polyurethane foam production and epoxy resin curing. N,N-Dimethylethylamine is a known catalyst for these applications.[13]
-
Organic Synthesis Intermediate: It can serve as a precursor for the synthesis of more complex molecules, such as quaternary ammonium salts, which have applications as phase-transfer catalysts, surfactants, and ionic liquids.
-
Structure-Directing Agent: Amines are often used as templates or structure-directing agents in the synthesis of microporous materials like zeolites and silicoaluminophosphate (SAPO) molecular sieves. The specific steric bulk of N,N-Dibutyl-1-methylpentylamine could potentially direct the formation of novel pore structures.
Further research is required to validate these potential applications and to fully characterize the chemical and physical properties of this compound.
References
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